N-(2,4-difluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
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Overview
Description
“N-(2,4-difluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide” appears to be a complex organic compound. It contains several functional groups, including an amide group (-CONH2), a pyridazine ring (a six-membered ring with two nitrogen atoms), and multiple fluorophenyl groups (benzene rings with fluorine atoms attached).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyridazine ring, followed by the introduction of the fluorophenyl groups and the amide group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It likely exhibits a combination of aromatic (due to the phenyl groups and the pyridazine ring) and polar characteristics (due to the amide group and the electronegative fluorine atoms).Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to predict the exact chemical reactions this compound would undergo. However, we can infer that it might undergo reactions typical for amides, fluorophenyl groups, and pyridazine rings.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted from its structure. For example, the presence of multiple fluorine atoms might make this compound relatively non-reactive (since C-F bonds are quite stable). The amide group could allow for hydrogen bonding, which might influence the compound’s solubility in different solvents.Scientific Research Applications
Anticancer, Antiangiogenic, and Antioxidant Activities
Research indicates that pyridazinone derivatives exhibit significant biological activities, including anticancer, antiangiogenic, and antioxidant properties. For example, certain pyridazinone compounds have been synthesized and tested against human cancer cell lines, showing inhibitory activity comparable to standard treatments. These compounds also displayed potent antiangiogenic activity against various cytokines involved in tumor progression and demonstrated significant antioxidant activities, suggesting their potential in cancer treatment and prevention strategies (Kamble et al., 2015).
Optical and Fluorescent Properties for Biomedical Applications
The development of new fluorophores based on the oxidative Pictet-Spengler cyclization strategy highlights the application of certain chemical compounds in fluorescence-based technologies. These compounds, including indolizino[3,2-c]quinolines, exhibit unique optical properties making them suitable for use as fluorescent probes in biomedical imaging (Park et al., 2015).
Antimicrobial and Antibiofilm Properties
Studies on acylthioureas derivatives have shown significant antimicrobial and antibiofilm activities, especially against strains known for their ability to grow in biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of these derivatives for further development as antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Advanced Material Applications
In the field of materials science, heteroleptic cationic Ir(III) complexes have been synthesized and studied for their photophysical properties. These complexes exhibit fluorescence–phosphorescence dual-emission and have been explored for applications in data security protection, offering a strategy for designing smart luminescent materials (Song et al., 2016).
Safety And Hazards
Without specific data, it’s difficult to provide accurate safety and hazard information. However, as a general rule, compounds containing multiple fluorine atoms need to be handled with care, as they can potentially form toxic or corrosive compounds under certain conditions.
Future Directions
The potential applications and future directions for this compound would depend heavily on its specific physical and chemical properties, as well as the context in which it’s being used. Further studies could explore its potential uses in various fields, such as medicinal chemistry, materials science, or synthetic chemistry.
Please note that this is a very general analysis based on the compound’s structure. For a more accurate and detailed analysis, specific experimental data and literature sources would be needed. If you have more information or specific context about this compound, feel free to provide it and I’ll do my best to give a more detailed response.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-14-5-3-13(4-6-14)17-9-10-20(28)26(25-17)11-1-2-19(27)24-18-8-7-15(22)12-16(18)23/h3-10,12H,1-2,11H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPHIZQBHLXJJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide |
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